3,5-DIMETHYL 4-(4-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
Dimethyl 4-(4-ethoxyphenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with ethoxyphenyl and trimethyl groups
Properties
IUPAC Name |
dimethyl 4-(4-ethoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-7-26-15-10-8-14(9-11-15)18-16(19(22)24-5)12(2)21(4)13(3)17(18)20(23)25-6/h8-11,18H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHAHAGSQIBUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(4-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(4-ethoxyphenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or alkanes.
Scientific Research Applications
Dimethyl 4-(4-ethoxyphenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(4-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-(4-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Dimethyl 4-(4-ethoxyphenyl)-1,2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
Dimethyl 4-(4-ethoxyphenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxyphenyl group, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development.
Biological Activity
3,5-DIMETHYL 4-(4-ETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H25NO5
- Molecular Weight : 359.42 g/mol
- InChIKey : QBHAHAGSQIBUSE-UHFFFAOYSA-N
- SMILES Notation : C1(=C(N(C)C(=C(C1C1=CC=C(C=C1)OCC)C(=O)OC)C)C)C(=O)OC
Antioxidant Activity
Research indicates that DHPs exhibit significant antioxidant properties. The compound has been shown to protect against oxidative stress by scavenging free radicals and reducing lipid peroxidation in cellular models. This activity is critical in preventing cellular damage associated with various diseases, including cardiovascular disorders and neurodegenerative diseases .
Cardioprotective Effects
Studies have demonstrated that 1,4-DHP derivatives can exert cardioprotective effects by modulating calcium channel activity. The specific compound under study has been linked to improved myocardial function and reduced ischemic damage in animal models. This suggests its potential use in treating conditions such as hypertension and heart failure .
Antimicrobial Activity
Preliminary investigations have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective potential. In vitro studies suggest that it may help mitigate neuroinflammation and neuronal apoptosis through modulation of signaling pathways related to oxidative stress and inflammatory responses . This positions it as a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies
| Study | Findings | |
|---|---|---|
| Antioxidant Study | Demonstrated significant reduction in ROS levels in neuronal cells treated with the compound. | Suggests potential for neuroprotection through antioxidant mechanisms. |
| Cardioprotective Research | Showed improved cardiac function in rat models subjected to ischemia-reperfusion injury. | Indicates therapeutic potential in cardiovascular diseases. |
| Antimicrobial Assessment | Exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli at low concentrations. | Supports further exploration as an antimicrobial agent. |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Calcium Channels : Modulates calcium influx in cardiac cells, leading to improved contractility and reduced arrhythmias.
- Reactive Oxygen Species (ROS) : Scavenges free radicals and enhances cellular antioxidant defenses.
- Inflammatory Pathways : Inhibits pro-inflammatory cytokines and reduces neuroinflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
